tert-Butyl 2-(2-methoxy-2-oxo-1-phenylethyl)tetrahydropyridazine-1(2H)-carboxylate
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Overview
Description
tert-Butyl 2-(2-methoxy-2-oxo-1-phenylethyl)tetrahydropyridazine-1(2H)-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrahydropyridazine ring, a phenylethyl group, and a tert-butyl ester. Its chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(2-methoxy-2-oxo-1-phenylethyl)tetrahydropyridazine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydropyridazine ring, followed by the introduction of the phenylethyl group and the tert-butyl ester. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the required production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(2-methoxy-2-oxo-1-phenylethyl)tetrahydropyridazine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, ethanol, water
Catalysts: Palladium on carbon, platinum oxide
Major Products
The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2-(2-methoxy-2-oxo-1-phenylethyl)tetrahydropyridazine-1(2H)-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In the field of biology and medicine, this compound is studied for its potential therapeutic properties. Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential as a drug candidate.
Industry
In industry, this compound is used in the development of new materials, including polymers and coatings. Its chemical properties make it suitable for applications that require stability and specific reactivity.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(2-methoxy-2-oxo-1-phenylethyl)tetrahydropyridazine-1(2H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are the subject of ongoing research, with the aim of elucidating the precise molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl 2-(2-methoxy-2-oxo-1-phenylethyl)tetrahydropyridazine-1(2H)-carboxylate include:
- tert-Butyl 2-(2-methoxy-2-oxo-1-phenylethyl)piperazine-1-carboxylate
- tert-Butyl 2-(2-methoxy-2-oxo-1-phenylethyl)pyrazolidine-1-carboxylate
Uniqueness
What sets this compound apart from similar compounds is its tetrahydropyridazine ring, which imparts unique chemical properties and reactivity. This structural feature allows for distinct interactions with biological targets and makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
tert-butyl 2-(2-methoxy-2-oxo-1-phenylethyl)diazinane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-13-9-8-12-19(20)15(16(21)23-4)14-10-6-5-7-11-14/h5-7,10-11,15H,8-9,12-13H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMOTHOWNLUDJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCN1C(C2=CC=CC=C2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40639999 |
Source
|
Record name | tert-Butyl 2-(2-methoxy-2-oxo-1-phenylethyl)tetrahydropyridazine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40639999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952183-18-5 |
Source
|
Record name | tert-Butyl 2-(2-methoxy-2-oxo-1-phenylethyl)tetrahydropyridazine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40639999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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